2-Bromo-1-(3-chloropyridin-4-YL)ethanone hydrobromide
CAS No.: 1187669-52-8
Cat. No.: VC3371697
Molecular Formula: C7H6Br2ClNO
Molecular Weight: 315.39 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1187669-52-8 |
---|---|
Molecular Formula | C7H6Br2ClNO |
Molecular Weight | 315.39 g/mol |
IUPAC Name | 2-bromo-1-(3-chloropyridin-4-yl)ethanone;hydrobromide |
Standard InChI | InChI=1S/C7H5BrClNO.BrH/c8-3-7(11)5-1-2-10-4-6(5)9;/h1-2,4H,3H2;1H |
Standard InChI Key | AWYKAVOVCORZHA-UHFFFAOYSA-N |
SMILES | C1=CN=CC(=C1C(=O)CBr)Cl.Br |
Canonical SMILES | C1=CN=CC(=C1C(=O)CBr)Cl.Br |
Introduction
Molecular Identity and Basic Properties
Chemical Identity
2-Bromo-1-(3-chloropyridin-4-YL)ethanone hydrobromide is an organic compound with the CAS number 1187669-52-8, consisting of a pyridine ring with specific functional groups and a hydrobromide salt component . The compound represents a class of halogenated heterocyclic compounds frequently employed in pharmaceutical synthesis. The parent compound without the hydrobromide component has the CAS number 1187785-52-9 .
Physical and Chemical Properties
The compound exhibits distinctive physical and chemical properties that determine its behavior in reactions and applications. The molecular weight of 2-Bromo-1-(3-chloropyridin-4-YL)ethanone hydrobromide is approximately 315.390 g/mol, with a molecular formula of C₇H₆Br₂ClNO . This formula reflects its composition: a pyridine ring with chlorine substitution at the 3-position, a bromoethanoyl group at the 4-position, and a hydrobromide salt component.
Table 1 summarizes the key physical and chemical properties of the compound:
Property | Value | Source |
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Molecular Formula | C₇H₆Br₂ClNO | |
Molecular Weight | 315.390 g/mol | |
Physical State | Typically powder | |
Boiling Point | Not available | |
Melting Point | Not available | |
Density | Not available |
The parent compound (without hydrobromide) has a molecular weight of 234.48 g/mol and formula C₇H₅BrClNO . It is typically stored under inert atmosphere at 2-8°C to maintain stability .
Structural Characteristics
The structure of 2-Bromo-1-(3-chloropyridin-4-YL)ethanone hydrobromide features several key elements:
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A pyridine ring with nitrogen at position 1
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A chlorine substituent at position 3 of the pyridine ring
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A bromoethanoyl (α-bromoacetyl) group at position 4 of the pyridine ring
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A hydrobromide salt component
This arrangement of functional groups contributes to the compound's reactivity profile and potential applications in organic synthesis. The presence of two electrophilic centers (the carbonyl carbon and the carbon attached to bromine) makes it particularly useful for nucleophilic substitution reactions .
Synthetic Routes and Preparation Methods
Alternative Synthetic Methods
Several alternative synthetic routes may be adapted for 2-Bromo-1-(3-chloropyridin-4-YL)ethanone hydrobromide based on analogous compounds:
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Coupling reactions: Similar compounds have been synthesized through coupling of brominated ethanones with substituted pyridines in the presence of bases like sodium hydroxide . This approach offers a less hazardous alternative to traditional methods.
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Metal-catalyzed reactions: Approaches using sodium hydride in polar solvents (e.g., DMF) have shown greater efficiency for related compounds, allowing for reduced quantities of reagents and catalysts .
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Direct bromination: Another potential approach involves the direct bromination of 1-(3-chloropyridin-4-yl)ethanone followed by treatment with hydrobromic acid to form the salt.
Table 2 compares different synthetic approaches for similar compounds:
The choice of synthetic route depends on factors including desired yield, cost considerations, available starting materials, and safety requirements .
Applications and Significance
Research Applications
The compound's specific structure makes it valuable in multiple research contexts. As a halogenated heterocyclic compound, 2-Bromo-1-(3-chloropyridin-4-YL)ethanone hydrobromide serves as an important building block in medicinal chemistry and pharmaceutical research. The bromoethanoyl group functions as an electrophilic site for nucleophilic substitution reactions, enabling the synthesis of more complex molecules.
Pharmaceutical Relevance
In pharmaceutical development, compounds like 2-Bromo-1-(3-chloropyridin-4-YL)ethanone hydrobromide are frequently used as intermediates in the synthesis of bioactive molecules. The presence of both bromine and chlorine atoms in the molecule provides sites for further functionalization through various coupling reactions. These structural modifications can lead to compounds with potential therapeutic applications.
The reactivity of the α-bromo ketone functionality enables various transformations including:
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Nucleophilic substitution reactions
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Heterocycle formation
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Cross-coupling reactions
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Condensation reactions
These transformations allow for the generation of diverse molecular scaffolds that may possess biological activity.
Similar brominated compounds are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Analytical Characterization Methods
Spectroscopic Identification
For complete characterization of 2-Bromo-1-(3-chloropyridin-4-YL)ethanone hydrobromide, several spectroscopic techniques are typically employed:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR would reveal characteristic signals for the aromatic protons of the pyridine ring and the methylene protons adjacent to the bromine.
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¹³C NMR would confirm the presence of the carbonyl carbon and the carbon-halogen bonds.
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Infrared (IR) Spectroscopy:
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Would show characteristic absorption bands for the carbonyl group (typically around 1680-1710 cm⁻¹).
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Can also identify C-Br and C-Cl stretching vibrations.
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Mass Spectrometry:
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Would provide molecular weight confirmation and characteristic fragmentation patterns.
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The isotope pattern would be distinctive due to the presence of both bromine and chlorine.
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Chromatographic Analysis
Chromatographic techniques useful for analysis and purity determination include:
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High-Performance Liquid Chromatography (HPLC):
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Useful for purity determination and separation from related compounds.
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Thin-Layer Chromatography (TLC):
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Provides a quick method for reaction monitoring and purity assessment.
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Gas Chromatography coupled with Mass Spectrometry (GC-MS):
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May be employed for identification and quantification if the compound has sufficient volatility.
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Comparative Analysis with Related Compounds
Structural Analogs
Several compounds share structural similarities with 2-Bromo-1-(3-chloropyridin-4-YL)ethanone hydrobromide. Understanding these relationships can provide insight into reactivity patterns and potential applications.
Table 4 compares key features of related compounds:
These structural variations can significantly impact reactivity, solubility, and biological activity, making them valuable as distinct building blocks in chemical synthesis.
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